![molecular formula C20H22N2O3 B2944016 N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide CAS No. 1427757-55-8](/img/structure/B2944016.png)
N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide, commonly known as JWH-250, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, and has since been extensively studied for its pharmacological properties.
Mechanism of Action
JWH-250 acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by JWH-250 leads to a range of physiological and biochemical effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
JWH-250 has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammation, and the regulation of cell proliferation and differentiation. It has also been shown to have analgesic, anxiolytic, and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
JWH-250 has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its potential for toxicity and the lack of long-term safety data.
Future Directions
There are several potential future directions for research on JWH-250, including the development of novel synthetic cannabinoids with improved therapeutic properties, the investigation of its potential for the treatment of neurological disorders such as epilepsy and multiple sclerosis, and the exploration of its potential for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the long-term safety and efficacy of JWH-250 and other synthetic cannabinoids.
Synthesis Methods
JWH-250 is synthesized using a multi-step process that involves the reaction of 2-methoxybenzyl cyanide with 3-methoxybenzyl chloride in the presence of a base. The resulting product is then subjected to reductive amination with 3-(4-pyridyl)butanone to yield JWH-250.
Scientific Research Applications
JWH-250 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and inflammation. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are involved in the regulation of pain, mood, and immune function.
properties
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(15-7-6-8-16(12-15)24-2)11-20(23)22-18(13-21)17-9-4-5-10-19(17)25-3/h4-10,12,14,18H,11H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTDYZSYXWJQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C#N)C1=CC=CC=C1OC)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2-methoxyphenyl)methyl]-3-(3-methoxyphenyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.